molecular formula C11H17ClFN5 B15113553 1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine

1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine

Cat. No.: B15113553
M. Wt: 273.74 g/mol
InChI Key: IDBIERAKLSPJGK-UHFFFAOYSA-N
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Description

1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

The synthesis of 1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the ethyl and fluoro substituents: These groups can be introduced via alkylation and fluorination reactions, respectively.

    Coupling of the pyrazole rings: The two pyrazole rings can be coupled using a suitable linker, such as a methylene bridge, through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Agrochemicals: It can be used in the development of pesticides or herbicides due to its potential biological activity.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine can be compared with other pyrazole derivatives, such as:

    1-ethyl-3-methyl-1H-pyrazole-5-carboxamide: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.

    1-(4-fluorophenyl)-3-(1-methyl-1H-pyrazol-5-yl)urea: This compound contains a urea linkage instead of a methylene bridge, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific combination of substituents and the resulting properties, which make it suitable for particular applications in medicinal chemistry, agrochemicals, and materials science.

Properties

Molecular Formula

C11H17ClFN5

Molecular Weight

273.74 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H16FN5.ClH/c1-3-17-11(12)9(7-15-17)6-13-8-10-4-5-14-16(10)2;/h4-5,7,13H,3,6,8H2,1-2H3;1H

InChI Key

IDBIERAKLSPJGK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNCC2=CC=NN2C)F.Cl

Origin of Product

United States

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